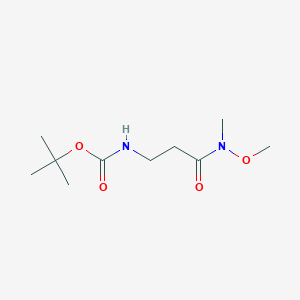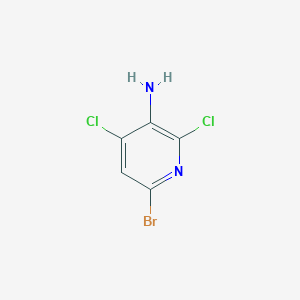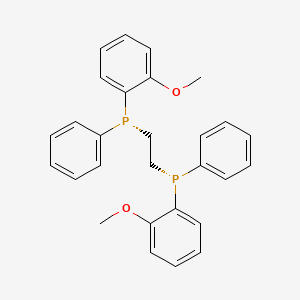
Terephtalate de diéthyle 2-bromo
Vue d'ensemble
Description
Diethyl 2-bromoterephthalate is an organic compound with the molecular formula C₁₂H₁₃BrO₄. It is a derivative of terephthalic acid, where two ethyl ester groups and a bromine atom are attached to the aromatic ring. This compound is primarily used in organic synthesis and as an intermediate in the production of various chemicals.
Applications De Recherche Scientifique
Diethyl 2-bromoterephthalate is widely used in scientific research due to its versatility in organic synthesis. It serves as a key intermediate in the synthesis of various polymers, pharmaceuticals, and agrochemicals. In chemistry, it is used to study substitution and reduction reactions. In biology and medicine, it is employed in the development of new drugs and therapeutic agents. Industrially, it is used in the production of high-performance materials and specialty chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Diethyl 2-bromoterephthalate can be synthesized through the bromination of diethyl terephthalate. The typical procedure involves the reaction of diethyl terephthalate with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the aromatic ring.
Industrial Production Methods: In an industrial setting, the production of diethyl 2-bromoterephthalate follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to achieve high yields and purity of the final product.
Types of Reactions:
Substitution Reactions: Diethyl 2-bromoterephthalate undergoes nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to diethyl terephthalate using reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation Reactions: Oxidation of diethyl 2-bromoterephthalate can lead to the formation of diethyl terephthalate or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed:
Substitution: Various substituted terephthalates depending on the nucleophile used.
Reduction: Diethyl terephthalate.
Oxidation: Oxidized derivatives of terephthalic acid.
Mécanisme D'action
The mechanism of action of diethyl 2-bromoterephthalate involves its reactivity towards nucleophiles and reducing agents. The bromine atom in the compound is highly reactive and can be easily displaced by nucleophiles, leading to the formation of substituted products. In reduction reactions, the ester groups are reduced to alcohols or other functional groups, depending on the reducing agent used. The molecular targets and pathways involved in these reactions are primarily determined by the nature of the nucleophile or reducing agent.
Comparaison Avec Des Composés Similaires
Diethyl 2-bromoterephthalate can be compared with other brominated terephthalates such as dimethyl 2-bromoterephthalate and dibutyl 2-bromoterephthalate. While all these compounds share similar reactivity patterns, diethyl 2-bromoterephthalate is unique due to its specific ester groups, which influence its solubility, reactivity, and applications. Other similar compounds include diethyl terephthalate and diethyl isophthalate, which differ in the position of the substituents on the aromatic ring and exhibit different chemical properties and applications.
Propriétés
IUPAC Name |
diethyl 2-bromobenzene-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO4/c1-3-16-11(14)8-5-6-9(10(13)7-8)12(15)17-4-2/h5-7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJVLRKTULNWMSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)C(=O)OCC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00452767 | |
| Record name | Diethyl 2-bromoterephthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00452767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154239-21-1 | |
| Record name | Diethyl 2-bromoterephthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00452767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-diethyl 2-bromob | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[3-(Trifluoromethyl)phenyl]pyrrolidine](/img/structure/B1311924.png)








![7-[tert-Butyl(diphenyl)silyl]oxyheptanal](/img/structure/B1311948.png)




